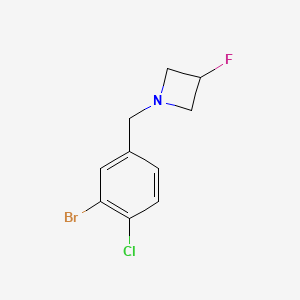
1-(3-Bromo-4-chlorobenzyl)-3-fluoroazetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-4-chlorobenzyl)-3-fluoroazetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a 3-bromo-4-chlorobenzyl group attached to the nitrogen atom of the azetidine ring, with a fluorine atom at the third position of the azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-chlorobenzyl)-3-fluoroazetidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Preparation of 3-Bromo-4-chlorobenzyl chloride: This intermediate can be synthesized by the bromination and chlorination of benzyl chloride under controlled conditions.
Formation of 3-Bromo-4-chlorobenzyl azetidine: The 3-Bromo-4-chlorobenzyl chloride is then reacted with azetidine in the presence of a base, such as sodium hydride, to form the desired azetidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromo-4-chlorobenzyl)-3-fluoroazetidine can undergo various chemical reactions, including:
Nucleophilic substitution: The halogen atoms (bromine and chlorine) on the benzyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The azetidine ring can be oxidized or reduced under specific conditions to form different derivatives.
Electrophilic aromatic substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted azetidine derivatives with different functional groups.
Oxidation: Formation of azetidine N-oxides or ring-opened products.
Reduction: Formation of reduced azetidine derivatives or ring-contracted products.
Applications De Recherche Scientifique
1-(3-Bromo-4-chlorobenzyl)-3-fluoroazetidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential use as a drug candidate or a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers or specialty chemicals, due to its unique structural features.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-4-chlorobenzyl)-3-fluoroazetidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The azetidine ring can also participate in hydrogen bonding or hydrophobic interactions, contributing to its overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-4-chlorobenzyl alcohol: Similar structure but with a hydroxyl group instead of the azetidine ring.
3-Bromo-4-chlorobenzyl chloride: Precursor in the synthesis of 1-(3-Bromo-4-chlorobenzyl)-3-fluoroazetidine.
3-Bromo-4-chlorobenzyl bromide: Another halogenated derivative used in organic synthesis.
Uniqueness
This compound is unique due to the combination of a four-membered azetidine ring with multiple halogen atoms. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H10BrClFN |
|---|---|
Poids moléculaire |
278.55 g/mol |
Nom IUPAC |
1-[(3-bromo-4-chlorophenyl)methyl]-3-fluoroazetidine |
InChI |
InChI=1S/C10H10BrClFN/c11-9-3-7(1-2-10(9)12)4-14-5-8(13)6-14/h1-3,8H,4-6H2 |
Clé InChI |
HOYLBUUTXCHGQB-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1CC2=CC(=C(C=C2)Cl)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B13723656.png)
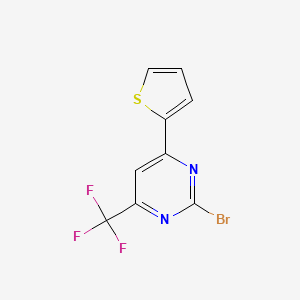
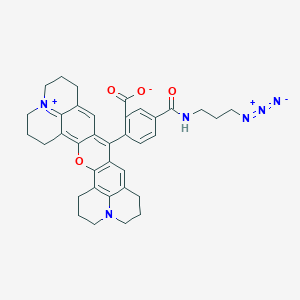
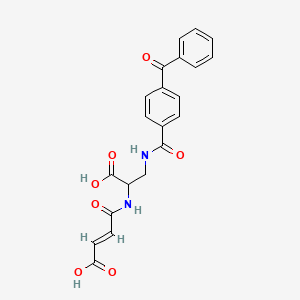
![1-Cyclopropylmethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13723686.png)
![N6-[1-(3-Fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine](/img/structure/B13723691.png)
![1-(2-Methyl-propane-1-sulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13723701.png)
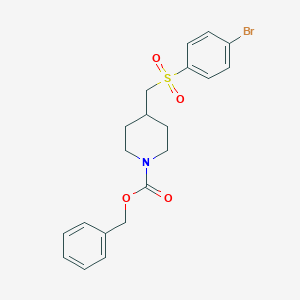
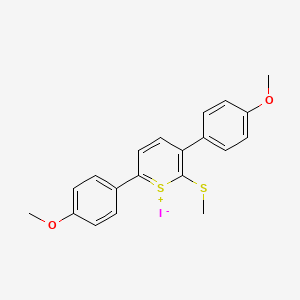




![2-Isobutoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B13723763.png)
